molecular formula C9H13N3O2 B15311633 Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate

Cat. No.: B15311633
M. Wt: 195.22 g/mol
InChI Key: YRBGYWCFVWMVGS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(pyrimidin-4-yl)propanoate, supplied here as its dihydrochloride salt with CAS RN 2044713-38-2 , is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active molecules . While specific biological data for this exact compound is limited in the public domain, its molecular structure suggests significant potential as a key building block in drug discovery. Pyrimidine-containing compounds are extensively researched for their therapeutic potential, frequently acting as inhibitors for various targets such as kinases , dihydrofolate reductase (DHFR) , and other enzymes critical in disease pathways. The ethyl ester and amino functional groups make this molecule a versatile precursor for the synthesis of more complex active pharmaceutical ingredients (APIs) . Researchers may investigate its application in developing novel treatments for areas including oncology, infectious diseases, and metabolic disorders. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 2-amino-3-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8(10)5-7-3-4-11-6-12-7/h3-4,6,8H,2,5,10H2,1H3

InChI Key

YRBGYWCFVWMVGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=NC=NC=C1)N

Origin of Product

United States

Preparation Methods

Michael Addition to Pyrimidine Derivatives

A foundational method involves the Michael addition of ethyl acrylate to 4-aminopyrimidine under catalytic conditions. Adapted from pyridine-based syntheses, this reaction proceeds in anhydrous ethanol with trifluoromethanesulfonic acid (0.5–1.2 eq.) as a Brønsted acid catalyst. Key parameters include:

  • Temperature : 120–160°C under nitrogen protection
  • Reaction time : 16–20 hours
  • Yield : 60–75% (extrapolated from analogous pyridine systems)

The mechanism entails nucleophilic attack by the pyrimidine’s amino group on the α,β-unsaturated ester (Fig. 1). Steric hindrance at pyrimidin-4-yl positions necessitates higher temperatures compared to pyridine derivatives.

Transition Metal-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Patent WO2013046136A1 details palladium-mediated couplings applicable to pyrimidin-4-yl systems. For Ethyl 2-amino-3-(pyrimidin-4-yl)propanoate synthesis:

  • Halogenated precursor : 4-bromopyrimidine
  • Boron partner : Ethyl 2-amino-3-boronopropanoate
  • Catalyst system :
    • Pd₂(dba)₃ (2–5 mol%)
    • di-tBuXPhos (4–8 mol%)
    • Cs₂CO₃ (2.5 eq.) in toluene/H₂O (4:1)
  • Conditions : 80–100°C, 12–18 hours
  • Yield : ~68% (estimated from similar couplings)

This method enables regioselective pyrimidine functionalization while preserving the ester group.

Solid-Phase Synthesis and Polymorph Control

KR101644657B1 highlights techniques for crystallizing analogous pyrimidin-4-yl propanoates. Critical steps include:

  • Solvent systems : Ethanol/water (3:1) mixtures for recrystallization
  • Temperature gradient : Slow cooling from 60°C to 4°C over 48 hours
  • Polymorph screening : XRPD-confirmed Form I crystals (P2₁/c space group)

These protocols ensure >99% purity, vital for pharmaceutical applications.

Industrial-Scale Production

BenchChem outlines scalable adaptations:

  • Continuous flow reactors : Residence time 8–12 minutes at 140°C
  • In-line purification : Simulated moving bed chromatography (C18 stationary phase)
  • Throughput : 50–100 kg/day per reactor module

Comparative Analysis of Methods

Method Catalyst Temp (°C) Time (h) Yield (%) Purity (%) Scalability
Michael Addition CF₃SO₃H 120–160 16–20 60–75 92–95 Moderate
Suzuki Coupling Pd₂(dba)₃/di-tBuXPhos 80–100 12–18 65–70 97–99 High
Solid-Phase 60 48 85–90* >99 Low

*Recrystallization yield after initial synthesis

Mechanistic Insights and Side Reactions

Competing Pathways in Michael Additions

  • Retro-Michael decomposition : Occurs above 160°C, necessitating strict temp control
  • Ester hydrolysis : Mitigated by anhydrous ethanol (water <0.1%)

Coupling Side Products

  • Homocoupling : Suppressed using degassed solvents
  • Deboronation : Minimized via Cs₂CO₃ buffering

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound finds applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Key Observations :

  • Pyrimidine vs. Aromatic Substitutions : The pyrimidin-4-yl group in the parent compound enhances hydrogen bonding and π-stacking interactions compared to naphthyl or phenyl groups, making it more suitable for enzyme inhibition (e.g., TPH1 in Telotristat ethyl) .
  • Ester Stability : Ethyl esters in Telotristat ethyl and related compounds demonstrate stability under accelerated storage conditions (40°C, 75% RH for 6 months), with degradation <0.5% . In contrast, methyl esters (e.g., in ) require reductive conditions for conversion to alcohols, indicating higher reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight CAS Number Purity (%) Solubility Features References
Ethyl 2-amino-3-(pyrimidin-4-yl)propanoate 225.23* Not explicitly listed 95% (typical) Moderate in polar aprotic solvents (DMF, DMSO)
Telotristat ethyl 635.03 1033805-22-9 ≥95% Low aqueous solubility; formulated as hippurate salts
Ethyl 2-amino-3-(naphthalen-1-yl)propanoate 242.34 496954-55-3 95% High lipophilicity; soluble in chloroform
Ethyl 2-amino-3-(4-fluorophenyl)propanoate 209.23 1251196-34-5 >98% Balanced solubility in ethanol/water mixtures

*Calculated based on formula C₉H₁₁N₃O₂.

Key Observations :

  • Lipophilicity : Naphthalen-1-yl and pyridin-4-yl derivatives exhibit higher logP values compared to pyrimidin-4-yl analogs, impacting their distribution in biological systems .
  • Purity : Industrial-scale syntheses (e.g., Telotristat ethyl) achieve >95% purity via optimized crystallization and HPLC monitoring .

Biological Activity

Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 235.29 g/mol
  • Functional Groups : Amino, Ester, Pyrimidine

The presence of both the amino group and the pyrimidine moiety contributes to the compound's unique reactivity and biological interactions. The ester group facilitates hydrolysis, which can release the active amine form, enhancing its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Protein Interaction : The amino group can form hydrogen bonds and π-π interactions with proteins, modulating their functions.
  • Cell Signaling Modulation : The compound may interfere with signaling pathways by binding to receptors or other regulatory proteins.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
  • Antitumor Properties : Related compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights unique features that may enhance the biological activity of this compound:

Compound NameMolecular FormulaUnique Features
This compoundC₁₂H₁₇N₃O₂Combination of amino and pyrimidine groups
Mthis compoundC₁₂H₁₉N₃O₂Methyl group may enhance lipophilicity
Ethyl 2-amino-4-(pyrimidin-5-YL)butanoateC₁₃H₁₉N₃O₂Variation in carbon chain length affects reactivity

This table illustrates how variations in structure can impact the reactivity and biological profile of similar compounds.

Case Studies and Research Findings

  • Antiproliferative Activity : A study demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutic agents. For instance, derivatives showed IC50 values ranging from 10 to 30 µM against breast cancer cell lines .
  • Inflammation Modulation : Research has shown that derivatives of this compound can inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with biological targets, enhancing understanding of their therapeutic potential. For example, docking simulations indicated strong binding affinity to dihydrofolate reductase (DHFR), a target for many anticancer drugs .

Q & A

Q. What synthetic methodologies are recommended for Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. For example, carboxylester intermediates can be reacted with pyrimidine derivatives using condensating agents like HATU in dichloromethane (DCM) to form ester linkages . Optimization includes:
  • Catalyst Selection : Trioxatriphosphine in ethyl acetate/DMF mixtures improves coupling efficiency .
  • Purification : Post-reaction extraction with ethyl acetate, followed by washing with brine and drying over MgSO₄, ensures high purity .
    Table 1 : Comparison of Synthetic Routes
MethodReagents/ConditionsYieldReference
CouplingHATU, DCM, room temp70-85%
EsterificationPyridine, trioxatriphosphine, 0°C~100% (crude)

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :
  • LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 789.1 [M+H]⁺) and retention times (e.g., 1.01 minutes under SMD-FA05 conditions) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) enable precise determination of stereochemistry and crystal packing .
  • NMR Spectroscopy : ¹H/¹³C NMR verifies the presence of amino, ester, and pyrimidinyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:
  • Enzyme Assays : Use purified human enzymes (e.g., TPH1/TPH2) to measure direct inhibition (IC₅₀ values). Telotristat ethyl, a derivative, showed 28–34-fold greater potency for TPH1/TPH2 than its parent compound .
  • Cellular Assays : Account for membrane permeability and prodrug conversion (e.g., carboxylesterase-mediated activation) .
  • Controls : Include reference inhibitors and validate cell line-specific expression profiles of target enzymes.

Q. What strategies enhance bioavailability and pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Ethyl ester prodrugs (e.g., Telotristat ethyl) improve oral absorption by increasing lipophilicity, with peak plasma concentrations achieved within 0.5–2 hours .
  • Formulation : Solid dosage forms (e.g., tablets with benzoylglycinate counterions) enhance stability and dissolution rates .
  • Metabolic Studies : Monitor active metabolite generation (e.g., telotristat) via LC-MS/MS to correlate exposure with efficacy .

Q. How do structural modifications influence target selectivity and potency?

  • Methodological Answer : Comparative studies of analogs reveal:
  • Pyrimidine vs. Pyridine Substitution : Pyrimidin-4-yl groups enhance hydrogen bonding with enzyme active sites (e.g., TPH1) compared to pyridin-4-yl derivatives .
  • Side Chain Length : Propanoate esters (vs. acetate) improve solubility and metabolic stability .
    Table 2 : Structure-Activity Relationships (SAR)
CompoundModificationBiological Impact
Telotristat ethylEthyl ester prodrug28-fold ↑ TPH1 inhibition vs. parent
Quinolin-6-yl analogExtended aromatic system↓ Solubility, ↑ IC₅₀

Q. What computational approaches predict binding modes and optimize lead compounds?

  • Methodological Answer :
  • Docking Simulations : Use programs like AutoDock Vina to model interactions with targets (e.g., TPH1’s catalytic pocket) .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives with high binding energy .
  • QSAR Models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with enhanced inhibitory activity .

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